![molecular formula C11H12ClN5 B2934276 6-Chloromethyl-N-o-tolyl-[1,3,5]triazine-2,4-diamine CAS No. 568570-13-8](/img/structure/B2934276.png)
6-Chloromethyl-N-o-tolyl-[1,3,5]triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloromethyl-N-o-tolyl-[1,3,5]triazine-2,4-diamine is a chemical compound with the molecular formula C11H12ClN5 and a molecular weight of 249.7 . It is intended for research use only and not for diagnostic or therapeutic use .
Synthesis Analysis
The synthesis of 1,3,5-triazines, which includes 6-Chloromethyl-N-o-tolyl-[1,3,5]triazine-2,4-diamine, can be achieved through various methods. One such method involves the iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source . Another method involves the replacement of the chloride ion of certain compounds with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis
The molecular structure of 6-Chloromethyl-N-o-tolyl-[1,3,5]triazine-2,4-diamine contains a total of 30 bonds; 18 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), and 1 secondary amine (aromatic) .Applications De Recherche Scientifique
Vasodilation and Hypotensive Properties
Compounds related to triazines, such as di- and triaminopyrimidine 3-oxides, have been investigated for their vasodilatory effects. These compounds, when reacted with sources of sulfur trioxide, yield heterocyclic O-sulfates that act as hypotensives through direct vasodilation, indicating potential for medical applications in managing blood pressure (J. Mccall et al., 1983).
Supramolecular Chemistry
Triazine derivatives are pivotal in the development of supramolecular chemistry due to their ability to form hydrogen bonds and/or complexation with metals. The microwave-assisted synthesis of pyrazolyl bistriazines has demonstrated efficient routes to obtaining bistriazines with promising applications in creating extended supramolecular polymers with interesting fluorescence properties, which are valuable for material science and engineering (M. Moral et al., 2010).
Environmental Remediation
Research on s-triazine hydrolases from microorganisms like Rhodococcus corallinus highlights the potential for bioremediation of environmental contaminants. These enzymes are capable of dechlorinating triazine compounds, suggesting a biological avenue for cleaning up herbicide residues such as atrazine and simazine from contaminated environments (W. Mulbry, 1994).
Synthetic Methodologies
Triazine derivatives have been used to explore new synthetic methodologies. For instance, the microwave-assisted synthesis of N2,N4,N6-tris(1H-pyrazolyl)-1,3,5-triazine-2,4,6-triamines under solvent-free conditions offers a novel approach to obtaining triazine derivatives efficiently. These compounds have applications in supramolecular combinatorial synthesis, showcasing their utility in creating diverse chemical libraries (Á. Díaz‐Ortiz et al., 2005).
Antimicrobial Activity
The synthesis and characterization of novel triazine derivatives have shown significant antimicrobial activities against a range of bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents, addressing the need for novel therapies against resistant pathogens (Neelottama Kushwaha & C. Sharma, 2022).
Propriétés
IUPAC Name |
6-(chloromethyl)-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5/c1-7-4-2-3-5-8(7)14-11-16-9(6-12)15-10(13)17-11/h2-5H,6H2,1H3,(H3,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKNUJFKXDHIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26666841 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

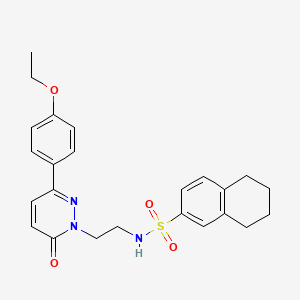
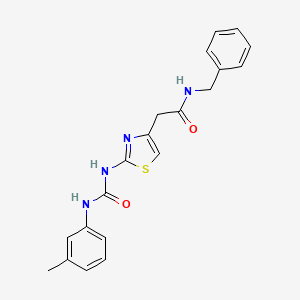
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2934195.png)
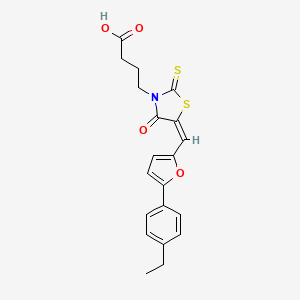


![3-Hydroxy-4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazen-1-yl]-N,N-dimethylnaphthalene-1-sulfonamide](/img/structure/B2934200.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2934201.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2934206.png)


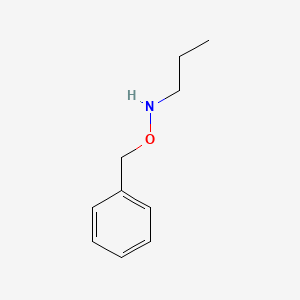
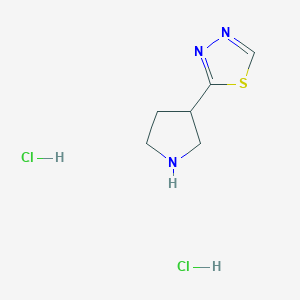
![N-(3,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2934216.png)